1-(Bromomethyl)-1-cyclobutoxycyclohexane
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Overview
Description
1-(Bromomethyl)-1-cyclobutoxycyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxycyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-cyclobutoxycyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclobutoxycyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-cyclobutoxycyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form cyclobutoxycyclohexanone derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield cyclobutylmethylcyclohexane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Cyclobutoxycyclohexanol.
Oxidation: Cyclobutoxycyclohexanone.
Reduction: Cyclobutylmethylcyclohexane.
Scientific Research Applications
1-(Bromomethyl)-1-cyclobutoxycyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxycyclohexane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(Chloromethyl)-1-cyclobutoxycyclohexane
- 1-(Iodomethyl)-1-cyclobutoxycyclohexane
- 1-(Hydroxymethyl)-1-cyclobutoxycyclohexane
Uniqueness
1-(Bromomethyl)-1-cyclobutoxycyclohexane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated or hydroxylated derivatives may not be as effective.
Properties
Molecular Formula |
C11H19BrO |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclobutyloxycyclohexane |
InChI |
InChI=1S/C11H19BrO/c12-9-11(7-2-1-3-8-11)13-10-5-4-6-10/h10H,1-9H2 |
InChI Key |
YKDWHIGKBYJGOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CBr)OC2CCC2 |
Origin of Product |
United States |
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